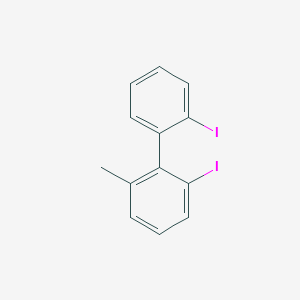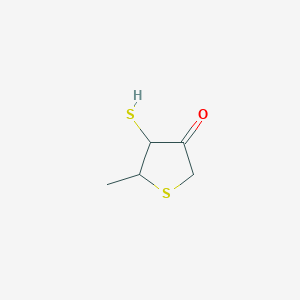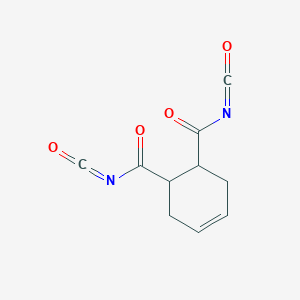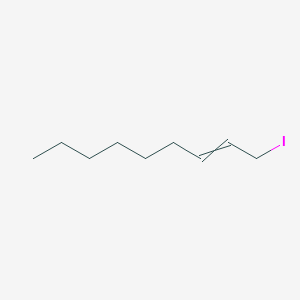
2,2'-Diiodo-6-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diiodo-6-methyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two iodine atoms and a methyl group attached to the biphenyl core. Biphenyl compounds consist of two benzene rings connected at the 1,1’ positions. These compounds are significant in organic chemistry due to their structural versatility and wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-6-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 2-iodo-6-methylbiphenyl with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Electrophilic Substitution: Another approach involves the direct iodination of 6-methylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Diiodo-6-methyl-1,1’-biphenyl may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diiodo-6-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substituted Biphenyls: Formed through substitution reactions.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
2,2’-Diiodo-6-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Diiodo-6-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atoms and methyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2’-Diiodo-6-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2-Iodobiphenyl: Similar in structure but lacks the second iodine and methyl group, leading to different reactivity and applications.
2,2’-Diiodobiphenyl:
6-Methylbiphenyl: Lacks the iodine atoms, resulting in different reactivity and applications.
Properties
CAS No. |
64472-39-5 |
|---|---|
Molecular Formula |
C13H10I2 |
Molecular Weight |
420.03 g/mol |
IUPAC Name |
1-iodo-2-(2-iodophenyl)-3-methylbenzene |
InChI |
InChI=1S/C13H10I2/c1-9-5-4-8-12(15)13(9)10-6-2-3-7-11(10)14/h2-8H,1H3 |
InChI Key |
IMRAVQSMJOEBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)


![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)




![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
